Cas no 865181-08-4 (N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide
- 865181-08-4
- HMS1653O15
- (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
- AKOS024606595
- F1365-2199
- N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
- N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
-
- インチ: 1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3/b14-13-
- InChIKey: SOOCUOKBLTVIFD-YPKPFQOOSA-N
- ほほえんだ: S1/C(=N\C(CC)=O)/N(CC#C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 244.06703418g/mol
- どういたいしつりょう: 244.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58Ų
N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-2199-5μmol |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-1mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-30mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-10μmol |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-20μmol |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-2mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-10mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-3mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-4mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1365-2199-20mg |
N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
865181-08-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamideに関する追加情報
N-(2Z)-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene Propanamide: A Comprehensive Overview
The compound with CAS No 865181-08-4, commonly referred to as N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which are well-known for their diverse biological activities and structural versatility. The benzothiazole core of this molecule serves as a scaffold for various functional groups, making it a promising candidate for drug discovery and advanced material applications.
Recent studies have highlighted the potential of benzothiazole derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain benzothiazole analogs exhibit potent anti-inflammatory and antioxidant properties, suggesting their potential use in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. The propargyl group (prop-2-yn-1-yl) attached to the benzothiazole ring in this compound further enhances its reactivity and bioavailability, making it a valuable molecule for pharmacological investigations.
In addition to its medicinal applications, N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers at the University of California have reported that benzothiazole-based materials exhibit excellent charge transport properties, which are essential for high-efficiency electronic devices.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key step in its preparation is the formation of the imine bond between the benzothiazole derivative and propanamide. This reaction is typically carried out under mild conditions to ensure the stability of the sensitive propargyl group. The stereochemistry of the molecule is also critical, with the (2Z) configuration playing a significant role in its biological activity and physical properties.
From an environmental standpoint, benzothiazole derivatives are generally considered stable under normal conditions; however, their degradation pathways under various environmental conditions require further investigation. This is particularly important given their potential use in large-scale industrial applications.
In conclusion, N-(2Z)-3-(prop-2-yne...
865181-08-4 (N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide) 関連製品
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